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Compound of Interest

Compound Name: 5-Amino-2-chloronicotinonitrile

Cat. No.: B169250 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-chloronicotinonitrile is a key heterocyclic building block, playing a

crucial role in the synthesis of a variety of biologically active compounds. Its unique

arrangement of amino, chloro, and cyano functional groups on a pyridine ring makes it a

versatile precursor for the construction of complex molecular architectures, particularly in the

realm of medicinal chemistry. This technical guide provides a comprehensive overview of its

synthesis, key reactions, and applications, with a focus on its utility in the development of

kinase inhibitors.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2-chloronicotinonitrile is

presented in the table below.
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Property Value

CAS Number 13600-46-9

Molecular Formula C₆H₄ClN₃

Molecular Weight 153.57 g/mol

Appearance Off-white to light yellow crystalline solid

Melting Point 190-198 °C

Solubility
Moderately soluble in water, more soluble in

organic solvents like ethanol and methanol.[1]

Synthesis of 5-Amino-2-chloronicotinonitrile
The synthesis of 5-Amino-2-chloronicotinonitrile can be achieved through a multi-step

process starting from 2-aminopyridine. A representative synthetic route is outlined below.
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Figure 1: Synthetic pathway to 5-Amino-2-chloronicotinonitrile.

Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloropyridine

A common method for the synthesis of 2-Amino-5-chloropyridine from 2-aminopyridine involves

an oxidative chlorination reaction.[2]

Materials: 2-aminopyridine, hydrochloric acid, sodium hypochlorite solution, dichloroethane,

sodium hydroxide solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b169250?utm_src=pdf-body-img
https://www.benchchem.com/product/b169250?utm_src=pdf-body
https://www.semanticscholar.org/paper/N%2CN-Dimethylformamide-dimethyl-acetal-(DMFDMA)%3A-to-Araujo-Ferreira/6e27265c97f85b0e6b4f6f5ebeff7dc320a250d2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a suitable reaction vessel, 2-aminopyridine is dissolved in a mixture of hydrochloric acid

and water.

The solution is cooled, and a sodium hypochlorite solution is added dropwise while

maintaining a low temperature.

The reaction is stirred for a specified period at a controlled temperature.

The pH of the reaction mixture is adjusted with a sodium hydroxide solution.

The product, 2-amino-5-chloropyridine, is extracted using an organic solvent such as

dichloroethane.

The organic layer is then purified to isolate the product. A yield of up to 72% can be

achieved with this method.[2]

Step 2: Conversion to 2-Amino-5-chloronicotinic acid and subsequent amide formation

Further functionalization of 2-amino-5-chloropyridine leads to the formation of 2-amino-5-

chloronicotinic acid. A United States Patent describes the preparation of 2-amino-5-

chloronicotinic acid, which is then converted to 2-amino-5-chloronicotinamide.[3]

Procedure for Amide Formation:

2-amino-5-chloronicotinic acid is treated with a suitable acid anhydride (e.g., trifluoroacetic

anhydride) in a cold environment.

The reaction mixture is then heated under a nitrogen atmosphere.

Excess anhydride is removed under reduced pressure.

The residue is dissolved in an appropriate solvent (e.g., diethyl ether), and ammonia gas

is bubbled through the solution to form the amide.[3]

Step 3: Dehydration to 5-Amino-2-chloronicotinonitrile
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The final step involves the dehydration of 2-amino-5-chloronicotinamide to yield 5-Amino-2-
chloronicotinonitrile. This is a common transformation in organic synthesis.

General Dehydration Procedure:

2-amino-5-chlorobenzamide (a related compound) is mixed with a dehydrating agent such

as phosphorus pentoxide (P₂O₅).

The mixture is shaken and then subjected to vacuum distillation.

The distillate, containing the nitrile product, is collected and purified.

Reactions and Applications in Heterocyclic
Synthesis
5-Amino-2-chloronicotinonitrile is a valuable precursor for the synthesis of various fused

heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are of significant

interest in medicinal chemistry due to their diverse biological activities.
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Figure 2: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

The reaction typically involves the cyclization of a 5-aminopyrazole derivative, which can be

formed in situ from 5-Amino-2-chloronicotinonitrile, with a suitable carbonyl compound.

Application in the Synthesis of Kinase Inhibitors
A significant application of 5-Amino-2-chloronicotinonitrile is in the synthesis of protein

kinase inhibitors, which are a cornerstone of modern cancer therapy.[4] The aminopyridine core

is a common feature in many approved and investigational kinase inhibitors.

Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways

that are often dysregulated in inflammatory diseases and cancers. Several JAK inhibitors have

been developed, and the pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from

precursors like 5-Amino-2-chloronicotinonitrile, is a common core structure.
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Figure 3: Simplified JAK-STAT signaling pathway and the point of intervention for JAK

inhibitors.

The development of specific JAK inhibitors often involves extensive structure-activity

relationship (SAR) studies to optimize potency and selectivity. The versatility of 5-Amino-2-
chloronicotinonitrile allows for the introduction of various substituents to explore these

relationships.

Quantitative Data on Biological Activity
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The following table summarizes the inhibitory activity of representative kinase inhibitors that

incorporate structural motifs derivable from aminopyridine precursors. While not directly

synthesized from 5-Amino-2-chloronicotinonitrile in all cited cases, they illustrate the

potency achievable with this class of compounds.

Compound Target Kinase IC₅₀ (nM) Reference

Ruxolitinib JAK1/JAK2 3.3 / 2.8 [5]

Tofacitinib JAK1/JAK3 1 / 2 [5]

Fedratinib JAK2/FLT3 3 / 3 [5]

Abrocitinib JAK1 29 [3]

Conclusion
5-Amino-2-chloronicotinonitrile is a highly valuable and versatile heterocyclic building block

for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the

field of medicinal chemistry for the development of targeted therapies, most notably protein

kinase inhibitors. The synthetic accessibility and the reactivity of its functional groups allow for

the generation of diverse compound libraries for drug discovery programs. The detailed

experimental protocols and an understanding of its application in key signaling pathways, such

as the JAK-STAT pathway, provide a solid foundation for researchers and drug development

professionals to leverage this important scaffold in their future work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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